Moxonidine

Description

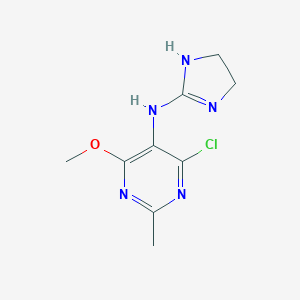

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNJAUFVNXKLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045170 | |

| Record name | Moxonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Moxonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

75438-57-2 | |

| Record name | Moxonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75438-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxonidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moxonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Moxonidine: A Deep Dive into its Selective I1-Imidazoline Receptor Agonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Moxonidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for the I1-imidazoline receptor (I1-R).[1] Unlike first-generation agents such as clonidine, which interact with both α2-adrenergic and imidazoline (B1206853) receptors, this compound's preferential binding to I1-receptors in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[2][3] This selectivity is associated with a more favorable side-effect profile, particularly a lower incidence of sedation and dry mouth, which are commonly attributed to α2-adrenergic receptor agonism.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, receptor binding profile, signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation

Quantitative Analysis of this compound's Receptor Binding and Pharmacokinetics

The following tables summarize key quantitative data related to this compound's receptor affinity, selectivity, and its pharmacokinetic profile in humans.

Table 1: Receptor Binding Affinity and Selectivity

| Ligand | Receptor | Ki (nM) | Selectivity Ratio (α2/I1) | Reference |

| This compound | I1-Imidazoline | ~1-4 | 33-700 | [2][5] |

| α2-Adrenergic | ~120-280 | [5] | ||

| Clonidine | I1-Imidazoline | - | ~4 | [2] |

| α2-Adrenergic | - | [2] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Selectivity Ratio is calculated from the Ki values and indicates the preference of the ligand for the I1-imidazoline receptor over the α2-adrenergic receptor.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~88% | [6] |

| Tmax (Time to peak plasma concentration) | ~1 hour | [6][7] |

| Cmax (Peak plasma concentration) after 0.2 mg dose | 1.29 ± 0.32 ng/mL | [8] |

| Volume of Distribution (Vd) | 1.8 L/kg | [6] |

| Plasma Protein Binding | ~7% | [6] |

| Elimination Half-life (t1/2) | ~2.5 hours | [6][8] |

| Renal Excretion (unchanged drug) | ~90% | [6] |

| Oral Clearance (CL/F) | 830 ± 171 mL/min | [8] |

Table 3: Clinical Efficacy of this compound in Hypertensive Patients

| Study Type | Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |

| Placebo-Controlled | 0.2-0.4 mg/day | 6 weeks | -19.5 | -11.6 | [6] |

| Meta-analysis | 0.2-0.6 mg/day | - | -20 to -30 | -10 to -20 | [7] |

| MERSY Study | 0.2-0.4 mg/day | 6 months | -24.5 ± 14.3 | -12.6 ± 9.1 | [9] |

| Placebo-Controlled (ABPM) | 0.2 mg/day | - | -4.8 (placebo-adjusted) | - | [10] |

| 0.4 mg/day | -9.4 (placebo-adjusted) | [10] | |||

| 0.6 mg/day | -10.3 (placebo-adjusted) | [10] |

ABPM: Ambulatory Blood Pressure Monitoring

Table 4: Effect of this compound on Plasma Catecholamines

| Condition | Dosage | Change in Plasma Norepinephrine | Change in Plasma Epinephrine | Reference |

| Resting | 0.4 mg | -66.1 ± 12 pg/mL | -18.8 ± 6 pg/mL | [11] |

| Single 0.25 mg dose | - | Significant reduction | Significant reduction | [12] |

| 24 weeks of treatment | - | Significant reduction | Significant reduction | [13] |

Signaling Pathways

Activation of the I1-imidazoline receptor by this compound initiates a distinct signaling cascade that differs from the pathways associated with α2-adrenergic receptors. Experimental evidence, primarily from studies using PC12 pheochromocytoma cells which lack α2-adrenergic receptors, has elucidated the key downstream events.[14]

The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylcholine and the subsequent production of the second messenger diacylglycerol (DAG).[14][15] This pathway is independent of the classical G-protein coupled receptor pathways that modulate adenylyl or guanylyl cyclases or induce rapid calcium fluxes.[15] The generated DAG can then activate Protein Kinase C (PKC) and other downstream effectors. Further studies have indicated the involvement of the PI3K/Akt and ERK1/2 MAPK signaling pathways, which can influence cellular processes such as cell survival and proliferation.

Experimental Protocols

The characterization of this compound's selective agonism at I1-imidazoline receptors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay determines the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.

a. Membrane Preparation:

-

Tissues rich in the target receptors (e.g., bovine rostral ventrolateral medulla for I1-R and rat cerebral cortex for α2-AR) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[16]

-

The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[16]

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

b. Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [3H]-clonidine or [125I]p-iodoclonidine) and varying concentrations of unlabeled this compound.[1][5]

-

To differentiate between I1 and α2 binding, masking agents can be used. For instance, to measure I1 binding, α2 sites can be masked with a selective antagonist like SK&F 86466.[3]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[16]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

-

The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated and converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay: Measurement of Downstream Signaling in PC12 Cells

This assay assesses the functional consequence of this compound binding to I1-receptors by measuring the production of downstream signaling molecules.

a. Cell Culture and Treatment:

-

PC12 cells are cultured in appropriate media (e.g., F12K medium supplemented with serum).

-

Cells are seeded in multi-well plates and grown to a suitable confluency.

-

Prior to the experiment, cells may be serum-starved to reduce basal signaling activity.

-

Cells are then treated with varying concentrations of this compound for different time points.

b. Measurement of Diacylglycerol (DAG) Production:

-

Following treatment, the reaction is stopped, and lipids are extracted from the cells.

-

DAG levels can be quantified using various methods, including enzymatic assays or mass spectrometry.

c. Western Blot for Protein Phosphorylation (e.g., p-ERK, p-Akt):

-

After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[17]

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-p-Akt).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

The membrane can be stripped and re-probed with antibodies for the total protein to normalize for loading differences.

In Vivo Assay: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This assay evaluates the antihypertensive effect of this compound in a relevant animal model of hypertension.

a. Animal Model and Drug Administration:

-

Adult male Spontaneously Hypertensive Rats (SHR) are used.

-

This compound is administered via an appropriate route (e.g., oral gavage, intravenous, or intracerebroventricular injection).[18][19]

b. Blood Pressure Measurement:

-

Blood pressure can be measured non-invasively using the tail-cuff method or invasively via a catheter implanted in an artery (e.g., carotid or femoral artery) for continuous monitoring.[20]

-

Baseline blood pressure is recorded before drug administration.

-

Blood pressure is then monitored at various time points after this compound administration to determine the onset, magnitude, and duration of the antihypertensive effect.

c. Measurement of Sympathetic Nerve Activity:

-

In anesthetized animals, sympathetic nerve activity can be directly recorded from nerves such as the splanchnic or renal nerve to confirm the central sympatholytic effect of this compound.[18]

Conclusion

This compound's high selectivity for the I1-imidazoline receptor provides a targeted approach to the central regulation of blood pressure. Its distinct mechanism of action, involving a unique signaling pathway, translates to effective antihypertensive efficacy with an improved tolerability profile compared to older, less selective centrally acting agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel I1-imidazoline receptor agonists for the treatment of hypertension and potentially other cardiovascular and metabolic disorders.

References

- 1. A novel mechanism of action for hypertension control: this compound as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective antihypertensive action of this compound is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kup.at [kup.at]

- 7. The use of this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved Hypertension Control with the Imidazoline Agonist this compound in a Multinational Metabolic Syndrome Population: Principal Results of the MERSY Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kup.at [kup.at]

- 11. The I1-imidazoline agonist this compound decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamic action and pharmacokinetics of this compound after single oral administration in hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. ppj.phypha.ir [ppj.phypha.ir]

- 18. Effect of this compound on blood pressure and sympathetic tone in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardiac effects of this compound in spontaneously hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

Moxonidine's Affinity for Alpha-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of moxonidine's binding affinity for alpha-2 adrenergic receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for receptor affinity assays, and visualizations of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development.

Introduction: this compound's Receptor Selectivity

This compound is a second-generation centrally acting antihypertensive agent. Its therapeutic effect is primarily mediated through its interaction with imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla, leading to a reduction in sympathetic outflow.[1][2][3] However, this compound also exhibits a notable affinity for alpha-2 adrenergic receptors, a property that contributes to its pharmacological profile.[4][5][6] A key characteristic of this compound is its significantly higher selectivity for imidazoline I1 receptors over alpha-2 adrenergic receptors, which is believed to contribute to its favorable side-effect profile compared to older, less selective alpha-2 agonists like clonidine.[1][4] Reports suggest that this compound's affinity for the imidazoline I1 receptor is 33 to 700 times greater than for the alpha-2 adrenergic receptor, depending on the tissue and subtype.[7][8]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the three subtypes of the alpha-2 adrenergic receptor (α2A, α2B, and α2C) has been characterized in various studies. The data, typically presented as Ki (inhibition constant) or pKi (-logKi), quantifies the concentration of this compound required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | pKi | Cell Line | Reference |

| α2A-Adrenergic | This compound | 218 | 6.66 | CHO | [PMID: 35971936] |

| α2B-Adrenergic | This compound | 4470 | 5.35 | CHO | [PMID: 35971936] |

| α2C-Adrenergic | This compound | 1580 | 5.80 | CHO | [PMID: 35971936] |

Table 1: Binding Affinities of this compound for Human Alpha-2 Adrenergic Receptor Subtypes. This table summarizes the inhibition constants (Ki) and their corresponding pKi values for this compound at the α2A, α2B, and α2C adrenergic receptor subtypes, as determined in Chinese Hamster Ovary (CHO) cells stably expressing the human receptors.

Experimental Protocol: Radioligand Displacement Assay

The determination of this compound's binding affinity for alpha-2 adrenergic receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from CHO cells stably transfected with human α2A, α2B, or α2C adrenergic receptor subtypes.[9]

-

Radioligand: [3H]-Rauwolscine or other suitable alpha-2 adrenergic receptor antagonist radioligand.

-

Competitor: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand displacement assay.

Step-by-Step Procedure

-

Membrane Preparation: Thaw the frozen cell membranes expressing the specific alpha-2 adrenergic receptor subtype on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the radioligand (e.g., [3H]-Rauwolscine at a concentration near its Kd), and varying concentrations of the competitor (this compound).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed by plotting the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[10][11][12] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] While primarily Gi-coupled, there is some evidence to suggest that under certain conditions, such as with high-efficacy agonists, alpha-2 adrenoceptors may also couple to Gs proteins.[11]

The following diagram illustrates the canonical Gi-coupled signaling pathway for alpha-2 adrenergic receptors.

Conclusion

This compound demonstrates a distinct binding profile with a significantly higher affinity for imidazoline I1 receptors compared to alpha-2 adrenergic receptors. Its interaction with alpha-2 adrenergic subtypes, particularly the α2A subtype, is quantifiable through established experimental protocols such as radioligand displacement assays. The primary downstream signaling consequence of this compound's binding to alpha-2 adrenergic receptors is the inhibition of adenylyl cyclase via a Gi-coupled mechanism. A thorough understanding of these molecular interactions is crucial for the continued development and optimization of centrally acting antihypertensive therapies.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 3. alpha(2)-adrenergic receptors are not required for central anti-hypertensive action of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Unique presynaptic alpha 2-receptor selectivity and specificity of the antihypertensive agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of alpha 2-adrenoceptors in the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 11. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alpha2-adrenergic receptor activity Gene Ontology Term (GO:0004938) [informatics.jax.org]

Pharmacological Profile of Moxonidine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxonidine is a second-generation, centrally acting antihypertensive agent licensed for the treatment of mild to moderate essential hypertension.[1] Its unique pharmacological profile, characterized by selective agonism at imidazoline (B1206853) I1 receptors, distinguishes it from older centrally acting antihypertensives like clonidine, offering a comparable efficacy with an improved side-effect profile.[2] This technical guide provides an in-depth review of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound's primary mechanism of action is the selective activation of imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the regulation of the sympathetic nervous system.[3][4] This agonistic activity at I1 receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[3][4]

While this compound also exhibits some affinity for α2-adrenergic receptors, its selectivity for the I1 receptor is significantly higher than that of older centrally-acting antihypertensives.[1] This selectivity is believed to be responsible for its favorable side-effect profile, particularly the lower incidence of sedation and dry mouth compared to clonidine.[2]

Receptor Binding Profile

This compound's selectivity for imidazoline I1 receptors over α2-adrenergic receptors has been quantified in various binding studies.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (α2/I1) | Reference |

| Imidazoline I1 | 3.6 | 33 | [5] |

| α2-adrenergic | 120 | [5] |

Signaling Pathways

The activation of I1-imidazoline receptors by this compound initiates a downstream signaling cascade that ultimately reduces sympathetic nerve activity. While the complete pathway is still under investigation, evidence suggests the involvement of G-protein coupling and modulation of intracellular signaling molecules.

Figure 1: Simplified signaling pathway of this compound's action.

Pharmacokinetics

This compound is rapidly and almost completely absorbed after oral administration, with a high bioavailability of approximately 88%.[6] It undergoes minimal first-pass metabolism.[6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~88% | [6] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [5] |

| Plasma Protein Binding | ~7-10% | [6] |

| Volume of Distribution (Vd) | 1.8 ± 0.4 L/kg | [6] |

| Metabolism | Minor (~10-20%), primarily to 4,5-dehydrothis compound and a guanidine (B92328) derivative.[7] The parent compound is the most abundant and active component.[8] | [7][8] |

| Elimination Half-life (t1/2) | 2.2 - 2.3 hours | [6] |

| Primary Route of Excretion | Renal (~90% within 24 hours), with 50-75% as unchanged drug.[6] | [6] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of blood pressure, which is a direct consequence of its central sympatholytic action. This is evidenced by a decrease in plasma levels of norepinephrine (B1679862).

Dose-Response Relationship

Clinical trials have demonstrated a clear dose-dependent antihypertensive effect of this compound.

| This compound Daily Dose | Mean Reduction in Sitting Diastolic Blood Pressure (mmHg) | Reference |

| 0.2 mg | 4.8 | [9] |

| 0.4 mg | 9.4 | [9] |

| 0.6 mg | 10.3 | [9] |

Effects on Sympathetic Nervous System

Studies directly measuring muscle sympathetic nerve activity have confirmed the sympathoinhibitory effects of this compound in humans. A 0.4 mg oral dose of this compound was shown to significantly decrease muscle sympathetic nerve activity in both healthy volunteers and hypertensive patients.[1] This was accompanied by a reduction in plasma norepinephrine levels.[1]

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for imidazoline I1 and α2-adrenergic receptors.

Methodology:

-

Tissue Preparation: Membranes are prepared from a tissue source rich in the target receptors, such as bovine ventrolateral medulla (for I1 and α2 receptors) or rat cerebral cortex (for α2 receptors).[4] The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Radioligand: A radiolabeled ligand with known affinity for the target receptors is used, such as [3H]clonidine or [125I]p-iodoclonidine.[4]

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.[4]

Figure 2: Workflow for a competitive radioligand binding assay.

In Vivo Microinjection in the RVLM

Objective: To demonstrate the central mechanism of action of this compound in the RVLM.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are commonly used.[3]

-

Anesthesia and Surgery: The rat is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the brainstem.

-

Stereotaxic Microinjection: A micropipette filled with a solution of this compound is lowered into the RVLM using precise stereotaxic coordinates (e.g., 2.0–2.5 mm rostral and 1.8–2.1 mm lateral to the calamus scriptorius, and 2.8–3.2 mm ventral to the dorsal surface of the medulla).[3] A small volume (e.g., 50 nL) of the drug solution is then injected.[3]

-

Physiological Monitoring: Arterial blood pressure and heart rate are continuously monitored via an arterial catheter.

-

Data Analysis: The changes in blood pressure and heart rate following the microinjection of this compound are recorded and analyzed.

Measurement of Plasma Catecholamines

Objective: To quantify the effect of this compound on sympathetic nervous system activity by measuring plasma norepinephrine levels.

Methodology:

-

Blood Sampling: Blood samples are collected from subjects at baseline and at specified time points after the administration of this compound.

-

Sample Preparation: The blood is collected in tubes containing a preservative and immediately centrifuged to separate the plasma. The plasma is then stored at a low temperature until analysis.

-

High-Performance Liquid Chromatography (HPLC): Plasma catecholamines are typically measured using HPLC with electrochemical detection.[10] The plasma sample is subjected to an extraction procedure to isolate the catecholamines, which are then injected into the HPLC system for separation and quantification.[10]

Clinical Efficacy and Safety

This compound has been shown to be an effective antihypertensive agent in numerous clinical trials, with an efficacy comparable to that of other major classes of antihypertensive drugs, including diuretics, beta-blockers, ACE inhibitors, and calcium channel blockers.[11]

The most common adverse effects are dry mouth and somnolence, which are generally mild and tend to decrease with continued treatment.[12] The incidence of these side effects is lower than that observed with clonidine.[2]

Conclusion

This compound possesses a distinct pharmacological profile centered on its selective agonism of imidazoline I1 receptors in the RVLM. This mechanism leads to a reduction in central sympathetic outflow, resulting in effective blood pressure control. Its favorable pharmacokinetic properties and improved tolerability profile compared to older centrally acting agents make it a valuable option in the management of mild to moderate essential hypertension. Further research into the intricate signaling pathways of the I1 receptor may unveil additional therapeutic applications for this compound and similar compounds.

References

- 1. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique presynaptic alpha 2-receptor selectivity and specificity of the antihypertensive agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats [jove.com]

- 4. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Effects of this compound on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mapping and Analysis of the Connectome of Sympathetic Premotor Neurons in the Rostral Ventrolateral Medulla of the Rat Using a Volumetric Brain Atlas [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Cholinergic neurons in the mouse rostral ventrolateral medulla target sensory afferent areas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impaired Glymphatic Transport in Spontaneously Hypertensive Rats | Journal of Neuroscience [jneurosci.org]

Moxonidine's Signal Transduction in Hypertension: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through the modulation of specific signaling pathways within the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic action in hypertension. It details the drug's interaction with its primary targets, the imidazoline (B1206853) I1 receptors and α2-adrenergic receptors, and elucidates the downstream signaling cascades that lead to a reduction in sympathetic outflow and blood pressure. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and includes visualizations of the core signaling pathways and experimental workflows.

Introduction

Hypertension is a major risk factor for cardiovascular disease, and its management often involves pharmacological intervention. This compound represents a significant advancement in centrally acting antihypertensive therapy, offering a favorable side-effect profile compared to its predecessors like clonidine (B47849). This is largely attributed to its higher selectivity for imidazoline I1 receptors over α2-adrenergic receptors.[1][2] Understanding the intricate signaling pathways of this compound is crucial for the development of more targeted and effective antihypertensive drugs.

This compound's primary site of action is the rostral ventrolateral medulla (RVLM), a critical area in the brainstem for the regulation of sympathetic nervous system activity.[2][3] By activating I1 receptors in the RVLM, this compound inhibits sympathetic outflow, leading to decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[3][4] While its affinity for α2-adrenergic receptors is lower, this interaction still contributes to its overall pharmacological profile.[5]

Core Signaling Pathways

This compound's antihypertensive effect is initiated by its binding to and activation of two key G-protein coupled receptors in the central nervous system: the imidazoline I1 receptor and the α2-adrenergic receptor.

Imidazoline I1 Receptor Signaling

The primary signaling pathway for this compound's therapeutic effect is through the I1-imidazoline receptor. Evidence suggests that this receptor is coupled to a G-protein, though the specific Gα subunit is not definitively characterized.[2] Activation of the I1 receptor by this compound is thought to initiate a cascade involving phosphatidylcholine-selective phospholipase C (PC-PLC).

This leads to the production of the second messenger diacylglycerol (DAG). The subsequent steps in this pathway are still under investigation but are presumed to modulate the activity of downstream kinases and other effector proteins, ultimately leading to a reduction in the firing rate of presympathetic neurons in the RVLM.

α2-Adrenergic Receptor Signaling

This compound also binds to α2-adrenergic receptors, which are well-characterized inhibitory G-protein coupled receptors (GPCRs). The activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn modulates the activity of various downstream targets to reduce neuronal firing.

Crosstalk with Insulin (B600854) Signaling Pathway

Interestingly, this compound has been shown to interact with the insulin signaling pathway. Studies have demonstrated that this compound can induce the phosphorylation of several key proteins in this cascade, including protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS). This suggests a potential mechanism for the beneficial metabolic effects observed with this compound treatment, such as improved insulin sensitivity. The activation of the Akt/eNOS pathway can lead to increased production of nitric oxide (NO), a potent vasodilator, which may contribute to the blood pressure-lowering effects of this compound.

Quantitative Data

The following tables summarize the quantitative data on this compound's receptor binding affinity and its physiological effects.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | I1-Imidazoline Receptor | α2-Adrenergic Receptor | Selectivity Ratio (α2/I1) |

| This compound | ~5 | ~150 | ~30-700 |

| Clonidine | ~20 | ~10 | ~0.5 |

| Rilmenidine | ~10 | ~300 | ~30 |

Note: Ki values are approximate and can vary depending on the tissue and experimental conditions. Selectivity ratios highlight the preferential binding of this compound to I1 receptors.[1][6][7]

Table 2: Physiological Effects of this compound

| Parameter | Animal Model/Human Study | Dose | Effect |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 100 µg/kg/h | Significant reduction |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 400 µg/kg/h | Greater reduction than 100 µg/kg/h |

| Heart Rate | Spontaneously Hypertensive Rats (SHR) | 100 & 400 µg/kg/h | Significant reduction |

| Left Ventricular Hypertrophy | Spontaneously Hypertensive Rats (SHR) | 100 & 400 µg/kg/h | Regression |

| Sympathetic Nerve Activity | Conscious Rabbits | 3-100 µg/kg i.v. | Decreased |

This table provides a snapshot of this compound's effects; for full details, refer to the cited literature.[8]

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the signaling pathways of this compound.

Radioligand Binding Assay for I1-Imidazoline and α2-Adrenergic Receptors

This protocol is used to determine the binding affinity of this compound for its target receptors.

Workflow:

References

- 1. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel mechanism of action for hypertension control: this compound as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective antihypertensive action of this compound is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective alpha2-adrenergic and imidazoline receptor agonist, produces spinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The imidazoline receptor in control of blood pressure by clonidine and allied drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxonidine's Modulation of the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through the modulation of the sympathetic nervous system. Its unique mechanism of action, centered on the selective agonism of imidazoline (B1206853) I₁ receptors over α₂-adrenergic receptors, distinguishes it from older antihypertensives and contributes to its favorable side-effect profile. This technical guide provides an in-depth analysis of this compound's interaction with the sympathetic nervous system, presenting quantitative data on its receptor binding affinities and its impact on sympathetic outflow. Detailed methodologies of key experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of this compound's pharmacology.

Mechanism of Action: Selective Imidazoline I₁ Receptor Agonism

This compound's primary mechanism of action is the selective activation of imidazoline I₁ receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical region for the regulation of sympathetic outflow.[1][2] This activation leads to a reduction in sympathetic nerve activity, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1]

A key feature of this compound is its higher affinity for imidazoline I₁ receptors compared to α₂-adrenergic receptors. This selectivity is believed to be responsible for its reduced incidence of side effects commonly associated with older centrally acting antihypertensives like clonidine, such as sedation and dry mouth, which are primarily mediated by α₂-adrenergic receptor agonism.[1]

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity for imidazoline I₁ and α₂-adrenergic receptors is crucial for understanding its pharmacological profile. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor | Tissue Source | Ki (nM) | Selectivity (α₂/I₁) | Reference |

| This compound | I₁-imidazoline | Bovine Ventrolateral Medulla | 3.4 | 33-fold | [2] |

| This compound | α₂-adrenergic | Bovine Ventrolateral Medulla | 112 | [2] | |

| This compound | I₁-imidazoline | Rat Renal Medulla | - | ~700-fold vs α₂B | [3] |

| Clonidine | I₁-imidazoline | Bovine Ventrolateral Medulla | - | 4-fold | [2] |

Signaling Pathways

The binding of this compound to the I₁-imidazoline receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade that ultimately leads to the inhibition of sympathetic neurons. While the complete pathway is still under investigation, evidence suggests the involvement of phospholipid signaling cascades.

Below is a diagram illustrating the proposed signaling pathway for this compound at the I₁-imidazoline receptor.

References

An In-depth Technical Guide to the Discovery and Development of Moxonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine represents a significant advancement in the class of centrally acting antihypertensive agents, distinguished by its selective agonist activity at the imidazoline (B1206853) I1 receptor. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and pharmacological profile of this compound. It details the experimental protocols utilized for its characterization and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific foundation.

Introduction: The Genesis of a Selective I1 Agonist

The development of this compound emerged from the need to improve the tolerability of centrally acting antihypertensives. First-generation drugs, such as clonidine (B47849), effectively lower blood pressure by stimulating α2-adrenergic receptors in the brainstem, which in turn reduces sympathetic outflow. However, this mechanism is also associated with significant side effects like sedation and dry mouth.

In the 1980s, research began to uncover that the hypotensive effects of clonidine and related compounds were not solely mediated by α2-adrenergic receptors.[1][2] This led to the identification of a new class of receptors, termed imidazoline receptors, which also played a crucial role in the central regulation of blood pressure.[1][3] this compound was subsequently developed as a second-generation centrally acting antihypertensive, designed to selectively target the imidazoline receptor subtype 1 (I1), thereby retaining the therapeutic benefits of its predecessors while minimizing α2-adrenergic-mediated side effects.[4][5][6] this compound was first disclosed in a patent filed in 1979 and received its first market approval in Germany in 1991.[7][8]

Mechanism of Action: A Tale of Two Receptors

This compound exerts its antihypertensive effect through a dual, yet selective, mechanism centered in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the regulation of sympathetic activity.

-

Primary Target: Imidazoline I1 Receptor: this compound is a selective agonist for the I1-imidazoline receptor.[7][9] Stimulation of these receptors in the RVLM inhibits the activity of sympathoexcitatory neurons.[2] This leads to a global reduction in sympathetic nervous system outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[10][11][12]

-

Secondary Target: α2-Adrenergic Receptor: While this compound does have some affinity for α2-adrenergic receptors, it is significantly lower than that for I1 receptors.[5][11][12][13] This reduced α2-adrenergic activity is believed to be the primary reason for this compound's improved side-effect profile compared to less selective agents like clonidine.[5]

The signaling pathway initiated by I1 receptor activation is not fully elucidated but is distinct from the G-protein coupled pathway of the α2-adrenergic receptor. The ultimate downstream effect is a reduction in the release of norepinephrine (B1679862) from presynaptic nerve terminals in the periphery.

Caption: this compound's dual receptor mechanism of action in the RVLM.

Pharmacological Profile

The pharmacological superiority of this compound lies in its receptor selectivity and resulting hemodynamic effects.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity for imidazoline and adrenergic receptors reveals its preferential binding to the I1 receptor.

| Compound | I1 Imidazoline Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Selectivity Ratio (α2/I1) |

| This compound | ~1-5 | ~150-200 | ~30-100 |

| Clonidine | ~5-10 | ~5-10 | ~1 |

Data compiled from multiple preclinical studies. Exact values may vary based on experimental conditions.

Hemodynamic Effects in Preclinical Models

In vivo studies in animal models, such as spontaneously hypertensive rats (SHR), have demonstrated this compound's efficacy in lowering blood pressure without significantly compromising heart rate.

| Dose (mg/kg, i.v.) | Mean Arterial Pressure (MAP) Reduction (%) | Heart Rate Reduction (%) |

| 0.1 | 15-20% | 5-10% |

| 0.3 | 25-35% | 10-15% |

| 1.0 | 40-50% | 15-20% |

Representative data from studies in spontaneously hypertensive rats.

Key Experimental Protocols

The characterization of this compound relied on a series of established and novel experimental protocols.

Protocol 1: Radioligand Binding Assay for I1 and α2 Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.

1. Membrane Preparation:

- Homogenize tissue rich in the target receptors (e.g., bovine adrenal chromaffin cells for I1, rat cerebral cortex for α2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).

2. Binding Assay:

- In a series of tubes, combine the prepared membranes, a specific radioligand (e.g., [3H]clonidine for I1, [3H]rauwolscine for α2), and varying concentrations of this compound (or a reference compound).

- For non-specific binding determination, include tubes with a high concentration of a non-labeled competing ligand (e.g., idazoxan (B1206943) for I1, phentolamine (B1677648) for α2).

- Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

3. Separation and Counting:

- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the methodology for assessing the antihypertensive efficacy of this compound in a widely used animal model of essential hypertension.

1. Animal Preparation:

- Use adult male Spontaneously Hypertensive Rats (SHR) of a specific age and weight range.

- Anesthetize the animals (e.g., with isoflurane (B1672236) or a combination of ketamine/xylazine).

- Surgically implant a telemetric blood pressure transducer or a catheter into the carotid artery or femoral artery for direct and continuous blood pressure monitoring.

- Allow the animals to recover from surgery for a specified period (e.g., 5-7 days).

2. Drug Administration:

- Record baseline blood pressure and heart rate for a stable period before drug administration.

- Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

- Test a range of doses to establish a dose-response relationship.

3. Data Acquisition and Analysis:

- Continuously record arterial blood pressure (systolic, diastolic, and mean) and heart rate for several hours post-administration.

- Analyze the data to determine the peak hypotensive effect, the duration of action, and the effect on heart rate.

- Compare the responses in the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).

node [

shape=box,

style="rounded,filled",

fontname="Arial",

fontsize=10,

penwidth=1.5,

fillcolor="#F1F3F4",

fontcolor="#202124"

];

start [label="Start: Select SHR Animals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

surgery [label="Surgical Implantation of\nTelemetry Device"];

recovery [label="Post-Surgical Recovery\n(5-7 days)"];

baseline [label="Record Baseline\nBlood Pressure & Heart Rate"];

randomization [label="Randomize into Groups\n(Vehicle vs. This compound Doses)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

administration [label="Drug Administration\n(i.v. / i.p. / p.o.)"];

monitoring [label="Continuous Hemodynamic\nMonitoring (several hours)"];

analysis [label="Data Analysis:\n- Peak Effect\n- Duration of Action\n- Dose-Response Curve", shape=parallelogram];

end [label="End: Pharmacological\nCharacterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> surgery [color="#5F6368"];

surgery -> recovery [color="#5F6368"];

recovery -> baseline [color="#5F6368"];

baseline -> randomization [color="#5F6368"];

randomization -> administration [color="#5F6368"];

administration -> monitoring [color="#5F6368"];

monitoring -> analysis [color="#5F6368"];

analysis -> end [color="#5F6368"];

}

Caption: Workflow for in vivo assessment of this compound's antihypertensive effects.

Chemical Synthesis Overview

The synthesis of this compound has been approached through various routes since its initial discovery. A common and illustrative pathway involves the reaction of a substituted pyrimidine (B1678525) with an imidazoline derivative.

A key synthetic strategy involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA) with an organic base in methanol.[14][15] This process facilitates the substitution of one of the chlorine atoms on the pyrimidine ring with a methoxy (B1213986) group, yielding the final this compound molecule.[7][16] This method has been optimized over the years to improve yield and reduce the harshness of the reaction conditions.[14]

Clinical Development and Therapeutic Profile

The clinical development of this compound confirmed its efficacy and improved tolerability.

-

Efficacy: Clinical trials have demonstrated that this compound is as effective as other first-line antihypertensive agents, including ACE inhibitors, beta-blockers, and calcium channel blockers, in reducing blood pressure.[4][6][10]

-

Tolerability: The selective nature of this compound for the I1 receptor translates to a significantly lower incidence of sedation and dry mouth compared to clonidine.[10]

-

Metabolic Profile: Studies have suggested that this compound may have neutral or even beneficial effects on insulin (B600854) sensitivity and glucose metabolism, making it a potentially favorable option for hypertensive patients with metabolic syndrome.[4][6]

Conclusion

The discovery and development of this compound mark a pivotal step in the evolution of centrally acting antihypertensive therapies. By elucidating the role of the I1-imidazoline receptor, researchers were able to design a molecule with a targeted mechanism of action, successfully decoupling the desired therapeutic effect from the primary sources of adverse events common to its predecessors. The technical journey of this compound, from initial synthesis to detailed pharmacological and clinical characterization, serves as a compelling case study in rational drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Imidazoline receptors. Historic review and current status of knowledge. | Acta Médica Portuguesa [actamedicaportuguesa.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: pharmacology, clinical pharmacology and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 9. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]

- 10. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 11. This compound (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. DE102012215896A1 - this compound synthesis using organic bases - Google Patents [patents.google.com]

- 15. EP2892895A1 - this compound synthesis with the aid of organic bases - Google Patents [patents.google.com]

- 16. EP2765131A1 - Process for the production of this compound - Google Patents [patents.google.com]

The Sympatholytic Antihypertensive Moxonidine: A Novel Modulator of Insulin Resistance and Glucose Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Moxonidine, a second-generation centrally acting antihypertensive agent, has demonstrated significant beneficial effects on insulin (B600854) resistance and glucose metabolism, independent of its blood pressure-lowering properties. This document provides a comprehensive analysis of the current understanding of this compound's mechanisms of action, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for foundational research methodologies are provided to facilitate further investigation. Furthermore, this guide visualizes the intricate signaling pathways influenced by this compound, offering a clear perspective for researchers and drug development professionals exploring novel therapeutic strategies for metabolic disorders.

Introduction

The intricate relationship between hypertension and insulin resistance, core components of the metabolic syndrome, presents a significant challenge in clinical practice. While numerous antihypertensive agents effectively control blood pressure, their metabolic effects vary, with some even exacerbating insulin resistance. This compound, a selective agonist for the I1-imidazoline receptor, has emerged as a promising therapeutic agent due to its dual action of lowering blood pressure and improving metabolic parameters.[1][2] This technical guide delves into the multifaceted effects of this compound on insulin signaling and glucose homeostasis, providing a detailed resource for the scientific community.

Mechanism of Action: Central and Peripheral Effects

This compound's primary mechanism of action involves its high affinity for I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[2][3] Activation of these receptors reduces sympathetic nervous system (SNS) outflow, leading to decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[2] Overactivity of the SNS is a known contributor to insulin resistance; therefore, by dampening sympathetic tone, this compound indirectly improves insulin sensitivity.[4]

Beyond its central effects, evidence suggests that this compound may also exert direct effects on peripheral tissues. Studies have indicated that this compound can enhance insulin signaling in skeletal muscle and adipose tissue, potentially through imidazoline (B1206853) receptors located in these tissues.[5]

Quantitative Effects of this compound on Glucose Metabolism

Multiple studies have quantified the positive impact of this compound on key metabolic markers. The following tables summarize the findings from seminal research in both animal models of insulin resistance and human subjects.

Table 1: Effects of this compound in Preclinical Models

| Animal Model | Treatment Details | Fasting Insulin | Fasting Glucose | Glucose Tolerance (OGTT) | Key Findings & Citation |

| Obese Zucker Rat | 2, 6, or 10 mg/kg/day via gavage for 21 days | ↓ 17-19% (6 & 10 mg/kg) | No significant change | ↓ 47-67% glucose response (AUC) (6 & 10 mg/kg) | Dose-dependent improvement in whole-body glucose tolerance and enhanced insulin-stimulated muscle glucose transport.[6][7] |

| Obese Spontaneously Hypertensive Rat (SHROB) | 8 mg/kg/day in food for 90 days | ↓ 71% | No significant change | Reduced blood glucose levels from 60 min onwards | Improved insulin secretion and glucose disposal, associated with increased IRS-1 expression.[8][9] |

| Fructose-fed Rat | 1.5 mg/kg/day with high fructose (B13574) diet for 6 weeks | Prevented hyperinsulinemia | Prevented increase | Prevented development of insulin resistance | Prevented the development of insulin resistance, hyperinsulinemia, and hypertension.[10] |

Table 2: Effects of this compound in Human Clinical Trials

| Study Population | Treatment Details | Fasting Insulin | Fasting Glucose | HOMA-IR / Insulin Sensitivity Index | Key Findings & Citation |

| Insulin-resistant hypertensive patients | This compound (0.4 mg) vs. Amlodipine (10 mg) for 8 weeks | No significant change | No significant change | No significant change in HOMA index | Beneficial effects on lipid profile but no significant reduction in insulin resistance in this study.[11] |

| Mildly hypertensive, overweight patients | This compound (0.2 mg twice daily) vs. Metformin (500 mg twice daily) for 16 weeks | ↓ Plasma insulin after glucose challenge | No significant change | ↑ Matsuda Insulin Sensitivity Index (ISI) | Improved insulin sensitivity in response to a glucose challenge, primarily by reducing post-challenge insulin levels.[12] |

| Obese hypertensive patients | This compound vs. Amlodipine for 24 weeks | ↓ 45.6% (120 min post-glucose load) | Not specified | Not specified | Improved insulin resistance and reduced plasma leptin levels.[13] |

| Hypertensive patients with metabolic syndrome | This compound (0.4 mg/day) + Amlodipine (5 mg/day) for 3 months | ↓ 35.9% | No significant change | ↓ 38.6% HOMA index | Combination therapy significantly decreased insulin resistance.[14] |

| Obese patients with mild essential hypertension | This compound vs. Placebo for 8-9 weeks | Not specified | Not specified | ↑ 21% Insulin Sensitivity Index (M/I ratio) in insulin-resistant subgroup | Improved insulin sensitivity in insulin-resistant individuals.[15] |

Signaling Pathways Modulated by this compound

This compound's influence on glucose metabolism is mediated through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways.

Central Sympatholytic Action

This compound's primary effect is the reduction of sympathetic outflow from the brainstem.

Cellular Insulin Signaling Enhancement

In peripheral tissues, particularly skeletal muscle, this compound has been shown to positively modulate the insulin signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. vmmpc.org [vmmpc.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Mechanisms of antihyperglycemic effects of this compound in the obese spontaneously hypertensive Koletsky rat (SHROB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of this compound: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental benefit of this compound on glucose metabolism and insulin secretion in the fructose-fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mmpc.org [mmpc.org]

- 15. mmpc.org [mmpc.org]

Moxonidine: A Central Player in Metabolic Syndrome Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of cardiometabolic risk factors including hypertension, insulin (B600854) resistance, dyslipidemia, and central obesity, presents a significant and growing public health challenge. The intricate pathophysiology of this syndrome, characterized by sympathetic nervous system (SNS) overactivity and impaired insulin signaling, necessitates therapeutic agents with multifaceted mechanisms of action. Moxonidine, a second-generation centrally acting antihypertensive agent, has emerged as a compelling candidate in metabolic syndrome research. Its selective agonism at imidazoline (B1206853) I1 receptors in the brainstem reduces sympathetic outflow, leading not only to blood pressure reduction but also to a cascade of beneficial metabolic effects. This technical guide provides a comprehensive overview of the role of this compound in metabolic syndrome research, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation.

Mechanism of Action: Beyond Blood Pressure Control

This compound's primary mechanism of action involves its high affinity for imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM), a critical area for the central regulation of the sympathetic nervous system.[1][2] Unlike first-generation centrally acting antihypertensives such as clonidine, this compound exhibits lower affinity for α2-adrenergic receptors, resulting in a more favorable side-effect profile with less sedation and dry mouth.[1][2]

Activation of I1 receptors by this compound inhibits sympathetic outflow, leading to decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[1] This central sympatholytic effect is pivotal to its therapeutic benefits in metabolic syndrome, as excessive sympathetic tone is a key contributor to both hypertension and insulin resistance.[3]

Furthermore, research suggests that this compound's benefits extend beyond central sympatholysis. It appears to directly and indirectly influence insulin signaling pathways. Studies have shown that this compound can enhance the expression and phosphorylation of key proteins in the insulin signaling cascade, such as Insulin Receptor Substrate-1 (IRS-1), in skeletal muscle and liver.[3][4] This improvement in insulin signaling may be partly attributed to the reduction in circulating free fatty acids, which are known to induce insulin resistance.[4]

Quantitative Effects of this compound in Metabolic Syndrome

Numerous studies have quantified the effects of this compound on the various components of metabolic syndrome. The following tables summarize key findings from both human and animal studies.

Table 1: Effects of this compound on Blood Pressure

| Study Population | This compound Dose | Duration | Baseline Systolic BP (mmHg) | End-of-Study Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | End-of-Study Diastolic BP (mmHg) | Reference |

| Obese Hypertensive Patients | Not specified | 24 weeks | 160.4 ± 2.4 | 142.1 ± 3.3 | 102.4 ± 1.3 | 89.7 ± 1.6 | [5] |

| Hypertensive Patients with Metabolic Syndrome | 0.2-0.4 mg once daily | 6 months | Not specified | -24.5 ± 14.3 (change) | Not specified | -12.6 ± 9.1 (change) | [6] |

Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity

| Study Population | This compound Dose | Duration | Key Findings | Reference |

| Obese Spontaneously Hypertensive Rats (SHROB) | 8 mg/kg/day in food | 90 days | - 49% reduction in fasting insulin levels. - Reduced blood glucose levels during oral glucose tolerance test from 60 min onwards. | [3] |

| Obese Zucker Rats | 6 and 10 mg/kg by gavage | 21 days | - 17% and 19% reduction in fasting plasma insulin, respectively. - 47% and 67% lower glucose response during oral glucose tolerance test, respectively. | [7] |

| Overweight Patients with Impaired Glucose Tolerance | 0.2 mg twice daily | 16 weeks | - Statistically significant decrease in the Area Under the Curve (AUC) for insulin. | [8] |

| Obese Patients with Mild Essential Hypertension | Not specified | 8-9 weeks | - 10% increase in glucose infusion rate (M value) and 11% increase in insulin sensitivity index (M/I ratio) during hyperinsulinemic euglycemic clamp. | [6] |

| Hypertensive Patients with Metabolic Syndrome | 0.4 mg daily (with amlodipine (B1666008) 5g daily) | 3 months | - Significant decrease in 2-hour post-load plasma glucose. - Significant reduction in plasma insulin levels and HOMA index. | [9] |

Table 3: Effects of this compound on Lipid Profile and Body Weight

| Study Population | This compound Dose | Duration | Key Findings | Reference |

| Obese Spontaneously Hypertensive Rats (SHROB) | 8 mg/kg/day in food | 90 days | - 30% reduction in plasma free fatty acids. | [3] |

| Obese Zucker Rats | 6 and 10 mg/kg by gavage | 21 days | - 36% and 28% reduction in free fatty acids, respectively. | [7] |

| Hypertensive Patients with Metabolic Syndrome | 0.2-0.4 mg once daily | 6 months | - Average weight loss of 2.1 ± 5.4 kg. - Reduction in triglycerides from 2.4 to 2.0 mmol/L. | [6] |

Table 4: Effects of this compound on Sympathetic Nervous System Activity

| Study Population | This compound Dose | Duration | Key Findings | Reference |

| Obese Hypertensive Patients | Not specified | 24 weeks | - Reduced supine arterial plasma adrenaline from 63.2 ± 6.6 to 49.0 ± 6.7 pg/ml. - Reduced supine arterial plasma noradrenaline from 187.9 ± 10.7 to 149.7 ± 13.2 pg/ml. | [5] |

| Patients with End-Stage Renal Disease | 0.3 mg daily | 6 months | - Sustained decrease in muscle sympathetic nerve activity (MSNA) from 45 ± 3.7 to 33 ± 4.5 bursts/min. | [10] |

| Healthy Volunteers | 0.4 mg single dose | Acute | - Decreased plasma noradrenaline and adrenaline under resting conditions. | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound in the context of metabolic syndrome.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal and insulin secretion in response to a glucose challenge.

Animal Studies Protocol (Example): [4]

-

Animal Model: Obese Spontaneously Hypertensive Rats (SHROB) are a suitable model as they exhibit genetic obesity, hypertension, and hyperlipidemia, closely mimicking human metabolic syndrome.[3]

-

Acclimatization and Treatment: House animals under standard laboratory conditions. Administer this compound (e.g., 8 mg/kg/day) mixed in the chow for a specified period (e.g., 90 days).

-

Fasting: Fast the rats for 18 hours prior to the test.

-

This compound Administration: Administer a bolus dose of this compound (e.g., 8 mg/kg body weight) by gavage 10 hours before the glucose load to this compound-treated rats.

-

Glucose Loading: Administer a 50% glucose solution via a feeding tube at a dose of 6 g/kg body weight.

-

Blood Sampling: Collect blood samples (approximately 0.2 ml) from the tail vein of conscious, unrestrained animals at baseline (0 minutes) and at 30, 60, 90, 120, 180, and 240 minutes post-glucose administration.

-

Analysis: Measure whole blood glucose concentrations at each time point. Plasma insulin levels can also be measured from the collected blood samples.

Human Studies Protocol (Example): [8][9]

-

Participant Selection: Recruit patients with metabolic syndrome, characterized by factors such as a body mass index (BMI) of at least 27 kg/m2 and impaired glucose tolerance.

-

Treatment: Administer this compound (e.g., 0.2 mg twice daily) or placebo for a defined period (e.g., 16 weeks).

-

OGTT Procedure: After an overnight fast, administer a standard 75g oral glucose solution.

-

Blood Sampling: Collect blood samples at baseline (0 minutes) and at 60, 120, and 180 minutes after glucose ingestion.

-

Analysis: Measure plasma glucose and insulin concentrations at each time point.

Hyperinsulinemic-Euglycemic Clamp